molecular formula C18H30N6O6S2 B10914797 (1-methyl-1H-pyrazole-3,4-diyl)bis{[4-(ethylsulfonyl)piperazin-1-yl]methanone}

(1-methyl-1H-pyrazole-3,4-diyl)bis{[4-(ethylsulfonyl)piperazin-1-yl]methanone}

Cat. No.: B10914797
M. Wt: 490.6 g/mol
InChI Key: JIIWVTBZFXDNNB-UHFFFAOYSA-N
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Description

4-(ETHYLSULFONYL)PIPERAZINOPIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)METHANONE: is a complex organic compound featuring a piperazine ring substituted with ethylsulfonyl groups and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ETHYLSULFONYL)PIPERAZINOPIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of ethylsulfonyl groups. The pyrazole moiety is then synthesized and coupled with the piperazine derivative under controlled conditions. Common reagents used include ethylsulfonyl chloride, piperazine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(ETHYLSULFONYL)PIPERAZINOPIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The carbonyl group in the pyrazole moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(ETHYLSULFONYL)PIPERAZINOPIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of [4-(ETHYLSULFONYL)PIPERAZINO](3-{

Properties

Molecular Formula

C18H30N6O6S2

Molecular Weight

490.6 g/mol

IUPAC Name

[3-(4-ethylsulfonylpiperazine-1-carbonyl)-1-methylpyrazol-4-yl]-(4-ethylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H30N6O6S2/c1-4-31(27,28)23-10-6-21(7-11-23)17(25)15-14-20(3)19-16(15)18(26)22-8-12-24(13-9-22)32(29,30)5-2/h14H,4-13H2,1-3H3

InChI Key

JIIWVTBZFXDNNB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CN(N=C2C(=O)N3CCN(CC3)S(=O)(=O)CC)C

Origin of Product

United States

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